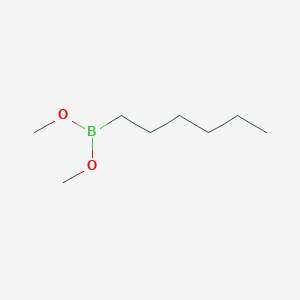

Borane, dimethoxy, hexyl

Description

Significance of Organoboron Reagents in Contemporary Synthesis

Organoboron compounds, which are organic derivatives of borane (B79455), are pivotal in modern organic synthesis. chemeurope.com Their prominence stems from their unique combination of stability, reactivity, and functional group tolerance. acs.org A key attribute of organoboron reagents is their role in the formation of carbon-carbon bonds, a fundamental process in the construction of complex organic molecules. acs.org Reactions like the Suzuki-Miyaura cross-coupling, which utilizes organoboron compounds, have become mainstays in both academic and industrial laboratories for the synthesis of pharmaceuticals and natural products. numberanalytics.comacs.org

Compared to other organometallic reagents, organoboron compounds are generally more stable and less toxic, making them safer and easier to handle. wikipedia.org The carbon-boron bond, while having low polarity, allows the boron-attached carbon to act as a nucleophile, particularly after activation. wikipedia.org This reactivity is harnessed in a multitude of chemical transformations, including hydroboration, which introduces a boron functional group that can be subsequently converted into other functionalities like alcohols, amines, and carbonyl compounds. chemeurope.comwikipedia.org The stereospecificity of many reactions involving organoboranes further enhances their utility, allowing for precise control over the three-dimensional architecture of molecules. acs.org

Historical Context of Dimethoxyborane (B14173990) Derivatives in Chemical Transformations

The journey of organoboron chemistry began over a century and a half ago, but its significant application in synthesis is a more recent development. acs.org The potential of borane reagents was first recognized in the 1940s. acs.org The pioneering work of Herbert C. Brown in the mid-20th century on hydroboration, the addition of a boron-hydrogen bond across a carbon-carbon multiple bond, was a watershed moment that unveiled the vast synthetic potential of organoboranes. chemeurope.comnumberanalytics.com

Within the broader class of organoboranes, dialkoxyborane derivatives, such as those containing methoxy (B1213986) groups, have played a significant role. These compounds are often more stable and easier to handle than their parent boranes. Dimethoxyborane and its derivatives serve as important intermediates. For instance, they can be formed from the reaction of borane with methanol (B129727) and are used in various transformations. The development of sterically hindered and chiral boranes, including derivatives of dimethoxyborane, has enabled highly regioselective, stereoselective, and asymmetric syntheses. acs.org The ability to create chiral molecules with high enantiomeric purity using borane-based reagents has been a major advancement in the field. acs.org

Conceptual Framework for Borane, Dimethoxy, Hexyl in Synthetic Methodology

This compound, also known as dimethyl hexylboronate, fits within the conceptual framework of a stable, versatile boronic ester intermediate. nih.gov Its structure, featuring a hexyl group and two methoxy groups attached to a central boron atom, makes it a valuable building block in organic synthesis.

The primary utility of this compound lies in its role as a precursor to other functional groups. The carbon-boron bond can be cleaved and replaced with a variety of other atoms, often with retention of stereochemistry. This compound can participate in cross-coupling reactions, such as the Suzuki-Miyaura reaction, where the hexyl group is transferred to an aryl or vinyl halide, forming a new carbon-carbon bond. acs.org

Furthermore, the methoxy groups on the boron atom can be hydrolyzed to yield hexylboronic acid, another important synthetic intermediate. The presence of the hexyl chain provides a non-polar, aliphatic component, making it suitable for building more complex, lipophilic molecules. The general stability of boronic esters like this compound allows for their isolation, purification, and storage, which is a significant advantage over more reactive and unstable organometallic reagents.

Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | hexyl(dimethoxy)borane |

| Molecular Formula | C8H19BO2 |

| Molecular Weight | 158.05 g/mol |

| CAS Number | 2344-23-2 |

| InChI Key | NEGKMWMOGLVJDA-UHFFFAOYSA-N |

| SMILES | B(CCCCCC)(OC)OC |

| logP (Octanol/Water Partition Coefficient) | 2.348 (Crippen Calculated) |

| Log10 of Water Solubility (mol/l) | -0.01 (Crippen Calculated) |

| Kovats Retention Index (Standard non-polar) | 1052 |

Table compiled from data available in PubChem and Cheméo databases. nih.govchemeo.com

Properties

CAS No. |

2344-23-2 |

|---|---|

Molecular Formula |

C8H19BO2 |

Molecular Weight |

158.05 g/mol |

IUPAC Name |

hexyl(dimethoxy)borane |

InChI |

InChI=1S/C8H19BO2/c1-4-5-6-7-8-9(10-2)11-3/h4-8H2,1-3H3 |

InChI Key |

NEGKMWMOGLVJDA-UHFFFAOYSA-N |

Canonical SMILES |

B(CCCCCC)(OC)OC |

Origin of Product |

United States |

Synthetic Methodologies for Borane, Dimethoxy, Hexyl

Direct Synthesis Routes from Boron Precursors

Direct synthesis routes involve the reaction of highly reactive organometallic reagents with boron-containing electrophiles, such as boron halides or borate (B1201080) esters. These methods are fundamental in organoboron chemistry for creating the essential C-B bond.

One effective strategy for synthesizing alkylboranes involves the use of boron trihalides or their derivatives, such as boron trifluoride etherate (BF₃·OEt₂). This approach typically utilizes a Grignard reagent to introduce the desired alkyl group. The synthesis proceeds in a stepwise manner, beginning with the formation of a trialkylborane, which is then converted to the target dimethoxy(hexyl)borane.

The general process can be outlined as follows:

Formation of Hexylmagnesium Bromide : 1-Bromohexane is reacted with magnesium metal in an ether solvent to produce the Grignard reagent, hexylmagnesium bromide.

Synthesis of Trihexylborane (B75710) : The hexylmagnesium bromide solution is then added to a solution of a boron trifluoride derivative. The hexyl group displaces the fluoride ions to form trihexylborane. google.com

Methanolysis : Methanol (B129727) is subsequently added to the trihexylborane. This step cleaves two of the three hexyl-boron bonds, replacing them with methoxy (B1213986) groups to yield the final product, dimethoxy(hexyl)borane. google.com

A representative reaction scheme, adapted from the synthesis of a similar compound, is shown below. google.com

| Step | Reagents | Conditions | Product |

| 1 | 1-Bromohexane, Magnesium, Ether | Room Temperature to 35°C | Hexylmagnesium Bromide |

| 2 | Hexylmagnesium Bromide, Boron Trifluoride Etherate | 28-38°C | Trihexylborane |

| 3 | Trihexylborane, Methanol | 25-30°C | Dimethoxy(hexyl)borane |

A more direct and widely used method for preparing boronic esters is the reaction of a Grignard reagent with trimethyl borate, B(OCH₃)₃. wikipedia.org This approach is advantageous as it often avoids the formation of the trialkylborane intermediate in significant amounts, proceeding directly to the boronic ester after an acidic workup.

The reaction mechanism involves the nucleophilic attack of the hexyl group from the Grignard reagent onto the electrophilic boron atom of trimethyl borate. This forms a boronate complex, which upon aqueous acidic hydrolysis, yields the dimethoxy(hexyl)borane. borates.today Low temperatures, often around -78°C, are typically required to prevent multiple additions of the Grignard reagent to the boron center, which would lead to the formation of undesired dialkyl or trialkyl boron species. google.com

The reaction sequence is as follows:

A solution of hexylmagnesium bromide is added slowly to a cooled solution of trimethyl borate in an ethereal solvent like tetrahydrofuran (THF).

The resulting intermediate is hydrolyzed with an aqueous acid to produce dimethoxy(hexyl)borane.

| Parameter | Description |

| Boron Precursor | Trimethyl borate (B(OCH₃)₃) |

| Hexyl Source | Hexylmagnesium bromide or Hexyllithium |

| Key Condition | Low temperature (e.g., -78°C) to ensure mono-alkylation |

| Workup | Aqueous acid hydrolysis |

Alkene and Alkyne Functionalization for Borane (B79455), Dimethoxy, Hexyl Synthesis

The functionalization of alkenes via hydroboration is a cornerstone of organoboron chemistry, providing a powerful method for introducing a boron atom across a double bond. This process is highly valued for its predictable selectivity.

Hydroboration involves the addition of a boron-hydrogen bond across a carbon-carbon double bond. For the synthesis of dimethoxy(hexyl)borane, 1-hexene (B165129) is the logical starting material. A borane reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF), is added to 1-hexene. chegg.com This reaction typically proceeds until all B-H bonds are consumed, resulting in the formation of trihexylborane. yale.edu

While the most common subsequent step for trialkylboranes is oxidation with hydrogen peroxide to yield an alcohol (1-hexanol in this case), an alternative pathway exists. chegg.comchemrxiv.org The trihexylborane intermediate can be treated with methanol. This alcoholysis reaction cleaves two hexyl groups from the boron atom, leading to the formation of dimethoxy(hexyl)borane and two equivalents of hexane.

| Stage | Reaction | Description |

| Hydroboration | 3 CH₂(CH₂)₃CH=CH₂ + BH₃·THF → B(CH₂(CH₂)₄CH₃)₃ | Addition of borane to 1-hexene to form trihexylborane. |

| Methanolysis | B(CH₂(CH₂)₄CH₃)₃ + 2 CH₃OH → (CH₃O)₂B(CH₂(CH₂)₄CH₃) + 2 CH₃(CH₂)₄CH₃ | Reaction with methanol to form the desired boronic ester. |

The hydroboration-oxidation of alkenes is renowned for its high degree of regioselectivity and stereoselectivity. jove.com

Regioselectivity : The reaction exhibits anti-Markovnikov selectivity. This means the boron atom adds to the less substituted carbon of the double bond, and the hydrogen atom adds to the more substituted carbon. masterorganicchemistry.com In the case of 1-hexene, the boron atom attaches to the terminal carbon (C1), resulting in the formation of an n-hexyl group attached to boron. yale.edu This preference is driven by both steric factors (the bulky borane group favors the less hindered position) and electronic factors (a partial positive charge is better stabilized on the more substituted carbon in the transition state). jove.com The hydroboration of 1-hexene can yield a mixture of 1-hexanol and 2-hexanol upon oxidation, with ratios around 94:6, demonstrating the strong preference for anti-Markovnikov addition. yale.edu

Stereoselectivity : The addition of the B-H bond across the alkene occurs in a syn fashion, meaning both the boron and hydrogen atoms add to the same face of the double bond. masterorganicchemistry.com This is a concerted process that proceeds through a four-membered ring transition state. jove.com While this is crucial for cyclic or stereochemically complex alkenes, for a simple terminal alkene like 1-hexene, the primary outcome is the defined regiochemistry leading to the n-hexyl chain. The subsequent replacement of the C-B bond with other functional groups, such as in oxidation or transmetalation, typically occurs with retention of configuration at the carbon atom. jove.com

| Selectivity Type | Outcome for 1-Hexene Hydroboration | Rationale |

| Regioselectivity | Anti-Markovnikov: Boron adds to C1. | Steric hindrance at C2; electronic stabilization of the transition state. jove.com |

| Stereoselectivity | Syn-addition: H and B add to the same face of the double bond. | Concerted, four-centered transition state mechanism. jove.com |

Transmetallation and Exchange Reactions in Borane, Dimethoxy, Hexyl Preparation

Transmetallation involves the transfer of a ligand (in this case, the hexyl group) from one metal to another. This principle can be applied to the synthesis of dimethoxy(hexyl)borane by reacting a hexyl-containing organometallic compound with a boron-containing reagent. This process is conceptually similar to the direct synthesis routes described in section 2.1 but is formally considered a transmetalation from a more electropositive metal (like Li or Mg) to the less electropositive boron.

The most common examples of this are the reactions of organolithium or Grignard reagents with borate esters, as previously discussed. borates.todaygoogle.com

Preparation of Organometallic Reagent : A hexyl-metal species is prepared, such as hexyllithium from 1-chlorohexane and lithium metal, or hexylmagnesium bromide from 1-bromohexane and magnesium.

Transmetallation to Boron : The organometallic reagent is then reacted with a boron electrophile like trimethyl borate. The hexyl group is transferred from lithium or magnesium to the boron atom, displacing a methoxy group.

This method provides a reliable and high-yielding route to the carbon-boron bond essential for the target molecule. While alkylboronic esters themselves are often used in subsequent transmetalation reactions to form other organometallic compounds (e.g., organozinc or organocopper reagents), the initial formation of the boronic ester from an organolithium or Grignard reagent is a primary example of its preparation via transmetalation. nih.govnih.govacs.org

Catalytic Methods in the Synthesis of this compound

The synthesis of alkyldimethoxyboranes, such as this compound, can be achieved through catalytic routes that primarily involve the hydroboration of an appropriate alkene precursor, in this case, 1-hexene. This process is a powerful and atom-economical method for forming carbon-boron bonds. The catalytic hydroboration of alkenes is significantly accelerated by transition-metal complexes, which also allows the use of more stable and less reactive borane reagents under milder conditions compared to uncatalyzed reactions. illinois.edutdx.cat

Catalytic Hydroboration : A transition metal catalyst facilitates the addition of a B-H bond from a borane reagent across the double bond of 1-hexene. Common borane sources for these reactions include catecholborane (HBcat) and pinacolborane (HBpin). wikipedia.orgacs.org This step yields a hexylboronic ester.

Transesterification : The resulting hexylboronic ester is then converted to this compound, typically through a subsequent, often non-catalytic, reaction with methanol.

Research into the catalytic hydroboration of alkenes has identified several effective catalyst systems, with a significant focus on late and early transition metals.

Rhodium-Catalyzed Hydroboration

One of the pioneering and most well-established methods for catalytic hydroboration employs Wilkinson's catalyst, Rh(PPh₃)₃Cl. tdx.catwikipedia.org In 1985, Männig and Nöth demonstrated that Wilkinson's catalyst effectively catalyzes the hydroboration of alkenes using catecholborane. wikipedia.org This catalyzed version exhibits high selectivity for the alkene double bond, even in the presence of other reducible functional groups like carbonyls, a selectivity not seen in the uncatalyzed reaction. illinois.eduwikipedia.org

The proposed mechanism for the rhodium-catalyzed reaction involves several key steps:

Oxidative addition of the B-H bond of the borane reagent to the rhodium(I) center. illinois.edu

Coordination of the alkene (1-hexene) to the resulting rhodium(III) hydride complex. wikipedia.org

Migratory insertion of the alkene into the rhodium-hydride bond. wikipedia.org

Reductive elimination of the resulting alkylboronic ester, which regenerates the catalyst for the next cycle. illinois.eduwikipedia.org

This catalytic cycle generally results in the anti-Markovnikov addition of the boron moiety to the alkene, yielding the terminal boronic ester, a direct precursor to this compound.

Early Transition Metal-Catalyzed Hydroboration

In addition to rhodium, complexes of early transition metals have been investigated as catalysts for the hydroboration of 1-hexene with catecholborane. rug.nl Various well-defined complexes of metals such as Yttrium (Y), Lanthanum (La), Titanium (Ti), and Zirconium (Zr) have demonstrated catalytic activity. rug.nl These systems also predominantly yield the anti-Markovnikov product, where the boron atom adds to the terminal carbon of 1-hexene. rug.nl

However, the catalytic performance of these early transition metal systems can be complex. In some cases, catalyst inactivation through reactions with catecholborane or disproportionation of the borane reagent can compete with the desired hydroboration, leading to lower efficiency and more complicated product mixtures. rug.nl Despite these challenges, certain ligand systems, such as those incorporating bidentate cyclopentadienyl ligands with a pending anionic function, have shown moderate activity combined with excellent catalyst stability, indicating potential for further development. rug.nl

The table below summarizes key research findings on the catalytic hydroboration of 1-hexene, the foundational step for producing this compound.

Table 1. Research Findings on Catalytic Hydroboration of 1-Hexene

| Catalyst | Borane Reagent | Substrate | Key Findings |

|---|---|---|---|

| Wilkinson's Catalyst (Rh(PPh₃)₃Cl) | Catecholborane | Alkenes | First demonstrated catalytic hydroboration of alkenes; high selectivity for the C=C bond over carbonyls. tdx.catwikipedia.org |

| Early Transition Metal Complexes (Y, La, Ti, Zr) | Catecholborane | 1-Hexene | Catalytically active, providing anti-Markovnikov regioselectivity; catalyst stability and activity vary with metal and ligand system. rug.nl |

Reactivity and Reaction Mechanisms of Borane, Dimethoxy, Hexyl

Fundamental Principles of Boron-Carbon Bond Reactivity

The reactivity of Borane (B79455), dimethoxy, hexyl is fundamentally dictated by the nature of its boron-carbon (B-C) and boron-oxygen (B-O) bonds. The B-C bond is characterized by its low polarity, stemming from the similar electronegativity of boron (2.04) and carbon (2.55). wikipedia.org This results in a bond that is largely covalent, rendering alkylboranes like hexyl(dimethoxy)borane generally stable, though they are susceptible to oxidation. wikipedia.orgresearchgate.net

The boron atom in Borane, dimethoxy, hexyl is electron-deficient, possessing an incomplete octet, which makes the compound a Lewis acid and a strong electrophile. wikipedia.orgresearchgate.netlibretexts.org Consequently, the carbon atom bonded to the boron is nucleophilic. wikipedia.org This polarization, with the boron-attached carbon being nucleophilic, is a key determinant of the compound's reaction pathways. wikipedia.org The migration propensity of an organic group from boron depends on its ability to stabilize a negative charge. wikipedia.org

Detailed analysis of similar boron-carbon bonds reveals populations typically in the range of single covalent bonds. mdpi.com The bond is often significantly polarized, with the majority of the electron density originating from the carbon atom, highlighting its carbanionic character. mdpi.com

Table 1: Properties of the Boron-Carbon Bond

| Property | Description | Citation |

|---|---|---|

| Polarity | Low polarity, with a slight polarization towards the carbon atom. | wikipedia.org |

| Bond Type | Primarily covalent. | researchgate.net |

| Reactivity | The boron center is electrophilic (Lewis acidic), while the carbon is nucleophilic. | wikipedia.org |

| Stability | Generally stable but prone to oxidation. | wikipedia.org |

| Electron Density | The B-C bond is formed with electron density predominantly from the carbon atom. | mdpi.com |

Mechanism of Hydroboration Reactions Mediated by this compound

The initial step is the hydroboration of an alkene to form a trialkylborane intermediate. This intermediate is typically not isolated but is subsequently oxidized, most commonly with hydrogen peroxide (H₂O₂) in a basic solution, to yield an alcohol. masterorganicchemistry.com The oxidation step proceeds with retention of configuration at the carbon center. masterorganicchemistry.comlibretexts.orgyale.edu

Regiochemical Control in Hydroboration with this compound

A defining characteristic of hydroboration is its high regioselectivity. The reaction typically results in what is termed "anti-Markovnikov" addition, where the boron atom attaches to the less substituted carbon of the alkene double bond, and the hydrogen atom adds to the more substituted carbon. libretexts.orgmasterorganicchemistry.com This selectivity is governed by a combination of steric and electronic factors.

Steric Effects : The boron-containing group, being bulkier, preferentially approaches the less sterically hindered carbon atom of the double bond. khanacademy.org This is particularly pronounced with sterically demanding boranes.

Electronic Effects : Although the B-H bond is often considered, the key is the polarity of the transition state. The more substituted carbon can better stabilize the developing partial positive charge in the transition state. yale.eduyoutube.comyoutube.com Boron is less electronegative than hydrogen, making the hydrogen atom partially negative (hydridic). This hydride adds to the more substituted carbon, which can better support a partial positive charge. youtube.com

The use of substituted boranes like dialkylboranes (e.g., 9-BBN or disiamylborane) enhances this regioselectivity compared to borane (BH₃) itself, due to increased steric bulk. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com It is expected that this compound would exhibit similar high regioselectivity.

Table 2: Regioselectivity in Hydroboration of Alkenes

| Alkene Type | Major Product (after oxidation) | Regioselectivity | Citation |

|---|---|---|---|

| Terminal (e.g., 1-Hexene) | Primary Alcohol (e.g., 1-Hexanol) | High (e.g., >90% primary) | yale.edu |

| Internal (symmetrical) | Mixture of secondary alcohols | Low | masterorganicchemistry.com |

| Internal (unsymmetrical) | Addition to the less sterically hindered carbon | Moderate to High | yale.edu |

| Trisubstituted | Addition to the less substituted carbon | High | yale.edu |

Stereochemical Outcomes of this compound Additions

The hydroboration reaction is stereospecific, proceeding via a syn-addition . masterorganicchemistry.comlibretexts.orgyoutube.com This means that the boron atom and the hydrogen atom are added to the same face of the carbon-carbon double bond. libretexts.orgyale.edu This stereochemistry is a direct consequence of the concerted, four-membered transition state. youtube.com

Transition State Analysis in this compound Hydroboration

The mechanism of hydroboration proceeds through a four-membered cyclic transition state. khanacademy.orgyoutube.comyoutube.com In this transition state, the π-bond of the alkene acts as the nucleophile, attacking the empty p-orbital of the electrophilic boron atom. libretexts.orgyoutube.com Simultaneously, the hydridic hydrogen from the borane is transferred to the adjacent carbon atom. youtube.com

Analysis of the transition state reveals the following key features:

It is a concerted, single-step process. masterorganicchemistry.comkhanacademy.org

The bonds (C-B and C-H) are formed on the same face of the alkene. youtube.comyoutube.com

A partial positive charge develops on the more substituted carbon of the original double bond, which is stabilized by hyperconjugation. youtube.comyoutube.com

There is no formation of a discrete carbocation intermediate, which prevents Wagner-Meerwein or other rearrangements that are common in reactions that do proceed via carbocations. libretexts.orglibretexts.org

Transesterification and Alkoxy Exchange Reactions Involving this compound

Boronic esters, the class of compounds to which this compound belongs, can undergo transesterification and alkoxy exchange reactions. Boranes, particularly electron-deficient ones like tris(pentafluorophenyl)borane, have been shown to be effective catalysts for the transesterification of esters under mild conditions. nih.govescholarship.org

While specific studies on this compound are limited, the general reactivity of boronic esters suggests that the dimethoxy groups can be exchanged with other alcohols. This alkoxy exchange is a common equilibrium process for boronic esters and can be driven to completion by using an excess of the new alcohol or by removing the displaced methanol (B129727). This reactivity is analogous to the treatment of other organoboranes with reagents like sodium methoxide, which can lead to the displacement of groups on the boron atom. researchgate.net

Lewis Acidity and Coordination Chemistry of this compound

As an organoborane, this compound is a Lewis acid. wikipedia.orgresearchgate.net The boron atom has a vacant p-orbital, making it an electron-pair acceptor. libretexts.orgyoutube.com However, the Lewis acidity of this compound is attenuated compared to borane (BH₃) or trialkylboranes. The lone pairs of electrons on the two oxygen atoms of the methoxy (B1213986) groups can donate electron density to the empty p-orbital of the boron atom through pπ-pπ bonding. This internal donation reduces the electron deficiency of the boron center. rsc.org Diminishing the Lewis acidity of the boron center through the introduction of such substituents is a known strategy to stabilize boranes. rsc.org

Despite this moderation, the boron center is still sufficiently Lewis acidic to engage in coordination chemistry. Boranes readily form stable adducts with Lewis bases such as ethers (e.g., tetrahydrofuran, THF) and sulfides (e.g., dimethyl sulfide (B99878), DMS). libretexts.orgorganic-chemistry.org It is expected that this compound would form similar coordination complexes with a variety of Lewis bases. The study of phosphine-borane adducts has shown that they can act as ligands for transition metals like copper, forming a range of coordination compounds. d-nb.inforesearchgate.netresearchgate.net This indicates that organoboranes can serve as building blocks in supramolecular and coordination chemistry. researchgate.net

Oxidative Transformations of this compound Adducts

The carbon-boron (C-B) bond in organoboranes, including adducts of this compound, is susceptible to oxidative cleavage. This reactivity provides a powerful synthetic tool for the conversion of organoboron compounds into a variety of functional groups, most notably alcohols. The oxidation is a fundamental transformation in organoboron chemistry, widely employed for its reliability and stereospecificity.

The most common and well-established method for the oxidation of alkylboranes and their derivatives is the reaction with alkaline hydrogen peroxide. sioc-journal.cnrsc.org This process effectively replaces the boron atom with a hydroxyl group, yielding the corresponding alcohol. In the case of hexyl(dimethoxy)borane adducts, this transformation would lead to the formation of 1-hexanol. researchgate.net

The generally accepted mechanism for the oxidation of boronic esters, which are structurally analogous to hexyl(dimethoxy)borane, involves several key steps. d-nb.infoorganic-chemistry.org The reaction is initiated by the attack of a hydroperoxide anion, formed from the reaction of hydrogen peroxide with a base (commonly sodium hydroxide), on the electron-deficient boron atom of the boronic ester. sioc-journal.cnnih.gov This nucleophilic attack results in the formation of a tetracoordinate boronate complex. d-nb.info

Following the formation of this intermediate, a 1,2-migration of the alkyl group (in this case, the hexyl group) from the boron atom to the adjacent oxygen atom occurs. d-nb.info This rearrangement step is crucial as it proceeds with retention of the stereochemistry at the migrating carbon center. sioc-journal.cn The migration results in the formation of a borate (B1201080) ester and the expulsion of a hydroxide (B78521) ion. Subsequent hydrolysis of the borate ester under the aqueous basic conditions liberates the alcohol (1-hexanol) and a borate salt. sioc-journal.cn

Reaction Scheme for the Oxidation of Hexyl(dimethoxy)borane

R-B(OCH₃)₂ + H₂O₂ + NaOH → R-OH + NaB(OH)₄ + 2CH₃OH

Where R = Hexyl

While hydrogen peroxide is the most prevalent oxidizing agent, other reagents can also effect the oxidative cleavage of the C-B bond. Sodium perborate (B1237305) (NaBO₃·4H₂O) serves as a solid, stable, and mild alternative to aqueous hydrogen peroxide. d-nb.info It is particularly useful for substrates that may be sensitive to the more vigorous conditions of alkaline peroxide. d-nb.info The oxidation with sodium perborate is also known to proceed with retention of configuration.

The reactivity of borane adducts with Lewis bases, such as amines or N-heterocyclic carbenes (NHCs), can influence their stability and reactivity towards oxidation. sioc-journal.cn The formation of an adduct with a Lewis base increases the electron density at the boron center, which can decrease its electrophilicity and potentially slow down the initial attack by the nucleophilic oxidizing agent. d-nb.info However, the fundamental oxidative cleavage pathway generally remains accessible. The stability of these adducts makes them easier to handle and purify compared to the free boranes. sioc-journal.cn

The following table summarizes the expected products from the oxidative transformation of a hexyl(dimethoxy)borane adduct.

| Starting Material Adduct | Oxidizing Agent | Major Organic Product |

| Hexyl(dimethoxy)borane-Lewis Base | Hydrogen Peroxide / NaOH | 1-Hexanol |

| Hexyl(dimethoxy)borane-Lewis Base | Sodium Perborate | 1-Hexanol |

Detailed research on the specific kinetics and yields for the oxidation of various adducts of hexyl(dimethoxy)borane is not extensively documented in publicly available literature. However, the established principles of boronic ester and alkylborane oxidation provide a strong predictive framework for their behavior. The choice of Lewis base in the adduct can modulate the reaction conditions required for efficient oxidation, but the primary product remains the corresponding alcohol, formed with retention of stereochemistry at the carbon atom previously attached to boron.

Applications of Borane, Dimethoxy, Hexyl in Organic Synthesis

Chemoselective Functionalization Using Borane (B79455), Dimethoxy, Hexyl

The concept of chemoselectivity involves the preferential reaction of one functional group over others within a molecule. While boronic esters like Borane, dimethoxy, hexyl are not typically used as chemoselective reducing agents themselves—a role fulfilled by borane complexes like borane-dimethyl sulfide (B99878) (BMS) or sodium borohydride—they are central to chemoselective strategies, particularly in their formation and subsequent transformations. elsevierpure.comnih.govorganic-chemistry.org

This compound itself is not a reducing agent. The reactivity of boranes in reductions is associated with boron-hydrogen (B-H) bonds, which are absent in boronic esters. wikipedia.org Reagents such as borane-tetrahydrofuran (B86392) (BTHF) or BMS are commonly employed for the chemoselective reduction of functional groups like carboxylic acids and amides. organic-chemistry.org

The relevance of this compound in this context lies in its synthesis via the hydroboration of 1-hexene (B165129). This reaction, which uses a borane source, is a highly chemoselective method for converting an alkene into an organoborane while tolerating many other functional groups. The resulting hexylborane can then be oxidized to produce 1-hexanol, achieving a selective anti-Markovnikov hydration of the parent alkene.

The primary role of this compound in functional group interconversions is as a stable, isolable intermediate that can be derived from one functional group (an alkene) and converted into many others. The carbon-boron (C-B) bond is a cornerstone of this versatility.

The synthesis of the parent compound from 1-hexene via hydroboration-oxidation is a classic example of functional group interconversion. The process involves two key steps:

Hydroboration: The addition of a borane reagent across the double bond of 1-hexene to form a trihexylborane (B75710).

Esterification: Reaction of the trihexylborane with methanol (B129727), or more commonly, the reaction of a boronic acid with an alcohol, to yield this compound.

Once formed, the dimethyl hexylboronate can undergo various transformations, effectively converting the initial hexyl group into different functionalities with high fidelity.

Table 1: Selected Functional Group Interconversions Starting from Hexylboronates

| Starting Material | Reagent(s) | Product | Functional Group Transformation |

|---|---|---|---|

| Dimethyl hexylboronate | NaOH, H₂O₂ | 1-Hexanol | Boronic Ester → Alcohol |

| Dimethyl hexylboronate | NH₂Cl | 1-Hexylamine | Boronic Ester → Amine |

This table illustrates common transformations of alkylboronates, which are applicable to dimethyl hexylboronate.

Carbon-Carbon Bond Formation via this compound Derivatives

The most significant application of alkylboronates, including this compound, is in the palladium-catalyzed formation of carbon-carbon bonds. nih.gov These reactions are fundamental to the synthesis of pharmaceuticals and advanced materials. researchgate.net

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming C-C bonds by reacting an organoboron compound with an organic halide or triflate. libretexts.org The coupling of alkylboronates (Csp³-hybridized carbon) with aryl halides (Csp²-hybridized carbon) is of particular interest for introducing alkyl chains into aromatic systems. nih.gov

In this context, this compound serves as the source of the hexyl nucleophile. The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base to facilitate the catalytic cycle. nih.govlibretexts.org Significant progress has been made in developing catalyst systems that enable rapid and high-yielding Csp²-Csp³ couplings under mild conditions. nih.gov

Table 2: Representative Suzuki-Miyaura Coupling of an Alkylboronic Ester

| Aryl Halide | Alkylboronic Ester | Catalyst/Ligand | Base | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-Bromotoluene | n-Hexylboronic ester | Pd-G3 / AntPhos | TMSOK | 4-Hexyltoluene | >95% (NMR) | nih.gov |

| 2-Bromonaphthalene | n-Hexylboronic ester | Pd-G3 / AntPhos | TMSOK | 2-Hexylnaphthalene | 94% | nih.gov |

This table is based on data for neopentylglycol hexylboronate, a common derivative, illustrating the expected reactivity of hexylboronate esters. nih.gov

The mechanism involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the hexyl group from the boron atom to the palladium center, and reductive elimination to form the final product and regenerate the Pd(0) catalyst. libretexts.org

Allylation and propargylation reactions are methods to form C-C bonds by adding allyl or propargyl groups to electrophiles, such as aldehydes and ketones. nih.gov While this compound is not itself an allylating or propargylating agent, its derivatives can be used in such transformations.

For instance, a hexyl(allyl)borane could be synthesized and used to introduce both a hexyl and an allyl group into a molecule. More commonly, allylboronates are used, which are highly effective reagents for the stereoselective synthesis of homoallylic alcohols from aldehydes. york.ac.ukrsc.org The reaction proceeds through a Zimmerman-Traxler-type transition state, allowing for a high degree of stereocontrol. york.ac.uk Propargyl/allenylboron reagents react similarly to afford homopropargylic alcohols. nih.gov The role of the hexyl group in such a reagent would be to become part of the final molecular structure, rather than to act as a reactive component.

Chiral Auxiliary and Asymmetric Synthesis Applications

Asymmetric synthesis aims to create chiral molecules with a specific enantiomeric form. This is often achieved using chiral auxiliaries, which are chiral molecules temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. youtube.com

This compound is an achiral molecule and therefore cannot function as a chiral auxiliary. nih.gov However, the field of asymmetric synthesis involving boranes is extensive. Chiral borane reagents, such as those derived from α-pinene (e.g., diisopinocampheylborane), are widely used for asymmetric hydroboration or the asymmetric reduction of ketones. organic-chemistry.orgyork.ac.uk

Furthermore, it is possible to synthesize molecules with chiral boron atoms. rsc.org While specific applications involving chiral hexylboron derivatives are not widely documented, the general principles of asymmetric synthesis can be applied. For example, a prochiral substrate containing a hexylboron moiety could be transformed enantioselectively using a chiral catalyst. The development of rhodium-catalyzed asymmetric insertion of carbenes into B-H bonds represents a modern approach to creating chiral boranes that could potentially be adapted to derivatives containing a hexyl group. rsc.org

This compound as a Precursor to Boronic Acids and Esters

The chemical compound this compound, also known by its IUPAC name hexyl(dimethoxy)borane, is a valuable reagent in organic synthesis, primarily serving as a stable and versatile precursor for the formation of hexylboronic acid and its corresponding esters. nih.gov Boronic esters, in general, are widely utilized as intermediates due to their stability, ease of handling, and compatibility with a broad range of reaction conditions. nih.govacs.org The dimethoxy derivative of hexylborane offers a convenient method for the storage and handling of the hexylboron moiety, which can be readily converted to the more reactive boronic acid when needed.

The general structure of this compound features a central boron atom bonded to a hexyl group and two methoxy (B1213986) groups. This structure allows for its effective use in various synthetic transformations, particularly in the preparation of more complex organoboron compounds.

The primary application of this compound is its conversion to hexylboronic acid. This transformation is typically achieved through a straightforward hydrolysis reaction. The methoxy groups of the boronic ester are cleaved in the presence of water, often under acidic or basic conditions, to yield the corresponding dihydroxyborane, which is hexylboronic acid. acs.org

A common and well-established method for the synthesis of alkyl boronic acids involves the reaction of a Grignard reagent with a trialkyl borate (B1201080), such as trimethyl borate. chemguide.co.uk In a similar vein, hexylmagnesium bromide can be reacted with trimethyl borate to produce, after acidic workup, hexylboronic acid. This process underscores the utility of borate esters as key intermediates in the synthesis of boronic acids. The subsequent hydrolysis of the initially formed borate ester is a critical step in obtaining the final boronic acid product. acs.orggoogle.com

The table below summarizes a typical synthetic route for the preparation of hexylboronic acid, illustrating the role of borate esters as precursors.

| Reactant 1 | Reactant 2 | Product | Reaction Type | Key Conditions |

| Hexylmagnesium Bromide | Trimethyl Borate | Hexylboronic Acid | Grignard Reaction followed by Hydrolysis | 1. Anhydrous ether solvent 2. Acidic workup (e.g., dilute HCl) |

The resulting hexylboronic acid is a versatile intermediate in its own right, finding application in various cross-coupling reactions.

Boronic esters, including derivatives of this compound, are also instrumental in radical chemistry. They can act as acceptors in radical addition reactions, leading to the formation of more complex alkylboronic esters. These reactions often involve a 1,2-boron shift and allow for the retention of the valuable boronic ester moiety in the final product, enabling further synthetic modifications. nih.govacs.org

While this compound itself is not typically a direct component of a catalyst or a ligand, its derivative, hexylboronic acid, and other alkylboronic acids play a significant role in the development of catalysts and the design of ligands for various organic transformations. nih.govnih.gov Boronic acids are particularly important in the context of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. nih.govnih.gov

In these reactions, organoboronic acids serve as the organoboron component that transfers its organic group to the palladium center during the transmetalation step of the catalytic cycle. nih.gov The properties of the boronic acid, including the nature of the alkyl or aryl group, can influence the efficiency and selectivity of the coupling reaction.

Furthermore, boronic acids and their derivatives can be incorporated into the structure of ligands to modulate the electronic and steric properties of a metal catalyst. rsc.org For instance, ligands containing boronic acid functionalities can interact with the metal center and influence its catalytic activity. Palladium complexes bearing ligands derived from boronic acids have been shown to be effective catalysts for C-C bond-forming reactions. nih.govresearchgate.net The development of such catalysts often involves the synthesis of the ligand from a boronic acid precursor, which in turn can be derived from a boronic ester like this compound.

The table below provides an overview of the role of alkylboronic acids, derivable from their esters, in catalytic applications.

| Application Area | Role of Alkylboronic Acid | Example Reaction | Catalyst System |

| Cross-Coupling Reactions | Organoboron Reagent | Suzuki-Miyaura Coupling | Palladium(0) complexes |

| Ligand Modification | Component of a Ligand Structure | Heck Reaction | Palladium(II) complexes with PN ligands |

Lack of Specific Computational and Theoretical Studies on this compound

Computational and Theoretical Studies on Borane, Dimethoxy, Hexyl

Computational chemistry provides powerful tools for understanding molecular structure, properties, and reactivity. nih.gov For organoboranes, these methods are crucial for elucidating reaction mechanisms and predicting selectivity. umich.eduacs.org However, dedicated computational studies on "Borane, dimethoxy, hexyl" are scarce. The information below is based on general principles and studies of closely related compounds.

Quantum chemical calculations are fundamental to determining the electronic structure of a molecule, which in turn governs its reactivity. nih.gov For a compound like Borane (B79455), dimethoxy, hexyl, these calculations would typically involve methods like Hartree-Fock (HF) or post-Hartree-Fock methods to approximate the solutions to the Schrödinger equation. digitellinc.com Such calculations can provide insights into the molecular orbital energies, electron density distribution, and the nature of the chemical bonds.

The electronic structure of boranes is of particular interest. For instance, in substituted boranes, the presence of oxygen atoms in the methoxy (B1213986) groups would influence the electronic environment of the boron atom through the donation of electron density from the oxygen lone pairs to the vacant p-orbital of boron. umich.edu This interaction affects the Lewis acidity of the boron center. While general studies on the electronic structure of boranes and boronic esters exist, specific data, such as calculated orbital energies or charge distributions for this compound, are not available in the reviewed literature. acs.orgresearchgate.net

Table 1: Representative Quantum Chemical Methods for Electronic Structure Calculation

| Method | Description | Typical Application |

| Hartree-Fock (HF) | A mean-field theory that approximates the many-electron wavefunction as a single Slater determinant. | Initial geometry optimizations and qualitative molecular orbital analysis. |

| Density Functional Theory (DFT) | A method that uses the electron density to calculate the system's energy. Various functionals are available. | Geometry optimization, vibrational frequencies, and electronic properties of medium to large molecules. longdom.org |

| Møller-Plesset Perturbation Theory (MP2) | A post-Hartree-Fock method that includes electron correlation effects. | More accurate energy and property calculations than HF. |

| Coupled Cluster (CC) | A high-accuracy post-Hartree-Fock method. | Benchmark calculations for smaller systems due to high computational cost. |

This table represents common methods and does not reflect specific calculations performed on this compound due to a lack of available data.

Density Functional Theory (DFT) is a widely used computational method to study reaction mechanisms and energetics due to its balance of accuracy and computational cost. longdom.org For this compound, a key reaction pathway of interest is its formation via the hydroboration of 1-hexene (B165129) with dimethoxyborane (B14173990).

Theoretical studies of hydroboration reactions have shown that the mechanism typically involves a four-membered transition state where the B-H bond adds across the C=C double bond in a concerted, syn-addition. umich.edursc.org DFT calculations would be instrumental in locating the transition state structure for the hydroboration of 1-hexene with dimethoxyborane and calculating the activation energy barrier. These calculations would also predict the regioselectivity of the reaction, which for 1-hexene, is expected to yield the anti-Markovnikov product, this compound, with high selectivity due to steric and electronic factors. scielo.org.boredalyc.org

While the principles of DFT applied to hydroboration are well-established, specific DFT studies detailing the reaction coordinates, transition state geometries, and energetic profiles for the reaction between 1-hexene and dimethoxyborane to form the title compound were not found.

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.gov MD simulations could provide insights into the conformational dynamics of the hexyl chain and the methoxy groups in this compound. Furthermore, simulations in a solvent would reveal information about the solute-solvent interactions and the local solvent structure around the molecule.

For related boronic esters, MD simulations have been employed to study their behavior in dynamic materials like vitrimers and to understand their interactions in solution. derpharmachemica.com However, no specific MD simulation studies on this compound were identified in the literature. Such a study would require a well-parameterized force field for the molecule, which may not be readily available.

Computational modeling can be a powerful predictive tool for chemical reactivity and selectivity. For this compound, computational models could be used to predict its reactivity towards various reagents. For example, the calculated LUMO (Lowest Unoccupied Molecular Orbital) energy and its spatial distribution would indicate the likely sites for nucleophilic attack. The calculated atomic charges would also provide clues about the reactive sites.

In the context of its formation, computational models have been successfully used to predict the high regioselectivity of hydroboration reactions. scielo.org.boredalyc.org The steric bulk of the dimethoxyboryl group and the electronic properties of the double bond in 1-hexene would be the key factors in these models. While the hydroboration of 1-hexene is known to be highly selective, specific computational models predicting the exact selectivity for the formation of this compound were not found. scielo.org.boredalyc.org

Advanced Spectroscopic Analysis of Borane, Dimethoxy, Hexyl and Its Reactivity

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation

NMR spectroscopy is one of the most powerful methods for the structural elucidation of boron-containing molecules in solution. nist.gov A combination of ¹¹B, ¹³C, and ¹H NMR experiments offers a complete picture of the molecular structure and can be used to track changes during chemical reactions. nih.gov

Boron-11 (¹¹B) NMR spectroscopy is particularly effective for directly observing the boron atom and its immediate chemical environment. nih.gov The ¹¹B nucleus is a quadrupolar nucleus with a spin of 3/2 and is highly abundant (80.1%), making it a sensitive nucleus for NMR studies. rsc.org The chemical shift of ¹¹B is highly dependent on the coordination number and the nature of the substituents on the boron atom.

For Borane (B79455), dimethoxy, hexyl, the boron atom is tricoordinate, bonded to one carbon and two oxygen atoms. The presence of two electron-donating alkoxy groups (-OCH₃) results in increased electron density at the boron center compared to trialkylboranes. This shielding effect shifts the ¹¹B resonance to a higher field (lower ppm value). sdsu.edu While trialkylboranes typically resonate in the δ 83-93 ppm range, the chemical shift for tricoordinate boronic esters like hexyl dimethoxyborane (B14173990) is expected in the δ 20-35 ppm region. sdsu.edu

During a reaction, ¹¹B NMR can be used to monitor the conversion of the starting boronic ester to other boron-containing species. For instance, in hydrolysis, the tricoordinate boronic ester would be converted to a tetracoordinate boronate species upon nucleophilic attack by water or hydroxide (B78521), before forming the final boronic acid. These different species have distinct ¹¹B NMR chemical shifts, allowing for the real-time monitoring of borane speciation. Tetracoordinate boronate complexes typically show sharper signals at a much higher field, often below δ 10 ppm. nih.gov This ability to distinguish between different boron environments is crucial for mechanistic elucidation. nist.govresearchgate.net

Table 1: Expected ¹¹B NMR Chemical Shifts for Boron Species in Reactions of Borane, Dimethoxy, Hexyl

| Boron Species | Coordination at Boron | Expected ¹¹B Chemical Shift (δ, ppm) |

|---|---|---|

| Hexyl(dimethoxy)borane | Trigonal Planar (3-coordinate) | 20 - 35 |

| Tetracoordinate Intermediate | Tetrahedral (4-coordinate) | 5 - 15 |

While ¹¹B NMR focuses on the boron center, ¹H and ¹³C NMR spectroscopy provide detailed information about the organic framework of the molecule. For this compound, the spectra would confirm the presence of both the hexyl and dimethoxy groups.

The ¹H NMR spectrum is expected to show characteristic signals for the hexyl chain protons, likely as a series of overlapping multiplets in the δ 0.8-1.6 ppm range, and a sharp singlet for the six equivalent methoxy (B1213986) protons (B-O-CH ₃) at approximately δ 3.5-3.8 ppm.

The ¹³C NMR spectrum would display distinct resonances for each of the eight carbon atoms. The methoxy carbons would appear around δ 50-55 ppm, while the six carbons of the hexyl chain would have shifts in the alkane region (δ 14-40 ppm). The carbon atom directly attached to the boron (B-C H₂-) would be broad due to coupling with the quadrupolar ¹¹B nucleus and would be found at the downfield end of this range. acs.org

These NMR techniques are invaluable for analyzing the products of reactions involving this compound. For example, in a protonolysis reaction which cleaves the B-C bond, the product would be hexane. Its NMR spectra would be devoid of the methoxy signal and would show a simpler pattern characteristic of the alkane. Conversely, oxidation would yield 1-hexanol, identifiable by the appearance of a hydroxyl proton signal in ¹H NMR and the downfield shift of the C1 carbon to δ ~60 ppm in the ¹³C NMR spectrum. The analysis of product ratios in reaction mixtures can often be accomplished through integration of the respective signals in the NMR spectra. rsc.orgumich.edu

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

| Group | Predicted ¹H NMR (δ, ppm) | Predicted ¹³C NMR (δ, ppm) |

|---|---|---|

| -B-O-C H₃ | 3.5 - 3.8 (singlet, 6H) | 50 - 55 |

| -B-C H₂- | ~1.5 (triplet, 2H) | 30 - 40 (broad) |

| -CH₂- (chain) | 1.2 - 1.4 (multiplets, 6H) | 22 - 32 |

| -C H₂-CH₃ | 1.3 - 1.5 (multiplet, 2H) | 22 - 25 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, provide complementary information about the functional groups and bonding within a molecule. nih.gov

For this compound, the IR spectrum would be dominated by absorptions corresponding to the C-H bonds of the hexyl and methoxy groups. libretexts.org Strong, sharp peaks are expected in the 2850-2960 cm⁻¹ region due to C-H stretching vibrations. libretexts.org Other key diagnostic bands include:

B-O Stretching: A strong, broad absorption band is characteristic of the B-O single bond, typically appearing in the 1300-1400 cm⁻¹ region for tricoordinate boronic esters. capes.gov.br

C-O Stretching: This vibration is expected in the 1050-1150 cm⁻¹ range. capes.gov.br

B-C Stretching: The B-C stretching vibration is generally weaker and appears at lower frequencies, often in the 900-1100 cm⁻¹ range.

Raman spectroscopy provides complementary data. While B-O stretches are prominent in the IR, the B-C bond, being less polar, may show a more distinct Raman signal. In general, symmetric vibrations give rise to strong Raman bands. The Raman spectra of organoboranes can be complex, but specific regions can be diagnostic. For example, studies on diborane (B8814927) and its isotopic variants have assigned various B-H and skeletal vibrations. umich.edu For this compound, the C-H stretching and bending modes would also be prominent in the Raman spectrum. researchgate.net

Mass Spectrometry Techniques in Reaction Monitoring and Identification

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. libretexts.org For this compound (C₈H₁₉BO₂, Molecular Weight: 158.05 g/mol ), the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺˙) at m/z 158.

The fragmentation pattern would likely be characterized by the cleavage of the hexyl chain and losses from the dimethoxyboro group. libretexts.org

Loss of Methoxy Group: A peak at M-31 (m/z 127) corresponding to the loss of a ·OCH₃ radical is highly probable.

Loss of Alkyl Fragments: Cleavage of C-C bonds in the hexyl chain would lead to a series of peaks separated by 14 mass units (CH₂). The most stable carbocation fragments are typically the most abundant. A prominent peak at m/z 71 (loss of a propyl radical) or m/z 57 (loss of a butyl radical) would be expected, similar to the fragmentation of hexane. docbrown.info The base peak could correspond to one of these stable alkyl cations.

Alpha-Cleavage: Cleavage of the C-C bond alpha to the boron atom could lead to loss of a pentyl radical (C₅H₁₁) to give a fragment containing the boron atom.

Modern ambient ionization MS techniques can be used for the real-time monitoring of chemical reactions, allowing for the detection of transient intermediates and products without extensive sample preparation. rsc.orgresearchgate.net This is particularly useful in organoboron chemistry to track the consumption of the starting boronic ester and the formation of products or byproducts. acs.org

X-ray Crystallography of Related Boron-Containing Species

This compound is a tricoordinate boronic ester. The boron atom is sp² hybridized, leading to a trigonal planar geometry around the boron atom with bond angles close to 120°. X-ray diffraction studies of numerous other boronic esters confirm this geometry. researchgate.netacs.org For example, crystallographic analysis of complex boronate ester cages and intermediates in organic reactions consistently shows a planar, three-coordinate boron center. acs.orgacs.orgjmcs.org.mx

In the event of a reaction leading to a tetracoordinate boronate intermediate, the geometry at the boron center would change from trigonal planar to tetrahedral, with bond angles of approximately 109.5°. This structural change is the basis for the significant upfield shift observed in ¹¹B NMR spectroscopy. While direct crystallographic evidence of simple intermediates can be challenging to obtain, the structures of stable tetracoordinate borate (B1201080) salts are well-documented, confirming the tetrahedral arrangement. mdpi.com

Future Directions and Emerging Research Areas

Development of Novel Catalytic Systems Utilizing Borane (B79455), dimethoxy, hexyl

The development of novel catalytic systems is a cornerstone of modern chemical synthesis, and Borane, dimethoxy, hexyl presents opportunities for innovation in this domain. Boron-based catalysts are increasingly recognized for their role in a variety of chemical transformations, offering cost-effective and environmentally benign alternatives to traditional heavy metal catalysts. researchgate.net

Research into chiral 1,3,2-oxazaborolidines has demonstrated their effectiveness as catalysts for the asymmetric borane reduction of ketones, a critical process for synthesizing non-racemic, biologically active compounds. nih.gov While much of the existing research focuses on other borane derivatives, the principles can be extended to systems incorporating this compound. The hexyl group can influence the steric and electronic environment of the catalytic center, potentially leading to novel selectivities and efficiencies.

Future research will likely focus on designing and synthesizing new chiral ligands that can be combined with this compound to create highly enantioselective catalysts. These catalysts could find applications in the synthesis of complex organic molecules, including pharmaceuticals and fine chemicals. The development of more stable and reliable borane catalysts remains an area of great interest. nih.gov

Integration of this compound in Flow Chemistry and Automation

Flow chemistry has emerged as a powerful technology in the chemical and pharmaceutical industries, offering enhanced safety, efficiency, and scalability compared to traditional batch processes. researchgate.netnih.gov The integration of this compound into automated flow chemistry systems represents a significant area for future development. drugdiscoverytrends.comsemanticscholar.orgnih.gov

One of the key advantages of flow chemistry is the ability to handle unstable or reactive intermediates safely and efficiently. uclm.esresearchgate.net this compound and its reaction intermediates could be generated and consumed in-line, minimizing decomposition and improving reaction yields and purity. researchgate.net Automated flow reactors can also facilitate high-throughput screening and optimization of reaction conditions, accelerating the discovery of new applications for this borane compound. semanticscholar.orgyoutube.com

The modular nature of flow chemistry systems allows for the "telescoping" of multiple reaction steps without the need for isolating intermediates. uc.pt This approach could be particularly beneficial for multi-step syntheses involving this compound, leading to more streamlined and cost-effective manufacturing processes. uc.pt

Sustainable and Green Chemistry Approaches in this compound Applications

The principles of green chemistry are increasingly guiding the development of new chemical processes. Borane-based reagents like this compound align well with these principles as they offer alternatives to more hazardous or environmentally impactful reagents. The use of earth-abundant boron can reduce reliance on expensive and toxic heavy metal catalysts. researchgate.net

Future research will likely explore the use of this compound in catalytic systems that operate under milder reaction conditions, use greener solvents, and generate less waste. The development of recyclable catalytic systems is another important avenue. For instance, heterogenizing borane catalysts by anchoring them to solid supports, such as iron oxide nanoparticles, can facilitate their separation and reuse, contributing to more sustainable processes. researchgate.net

Furthermore, the integration of this compound into processes that utilize renewable feedstocks will be a key area of focus. acs.org

Exploration of this compound in Materials Science Precursors

Boron-containing compounds have found diverse applications in materials science due to their unique electronic and structural properties. oaepublish.com this compound, with its combination of boron, oxygen, and a hydrocarbon chain, has the potential to serve as a precursor for the synthesis of novel materials.

Boron compounds are used in the preparation of borosilicate glasses, ceramics, and polymers. The specific structure of this compound could be leveraged to create materials with tailored properties. For example, it could be a precursor for the synthesis of boron-doped carbon materials or hybrid organic-inorganic polymers with specific thermal or electronic characteristics. mdpi.com The development of new catalytic routes to borasiloxanes from boronate esters highlights the potential for creating novel silicon-boron materials. rsc.org

Future research in this area will likely involve the investigation of polymerization and copolymerization reactions of this compound with various monomers. Its role as a precursor in chemical vapor deposition (CVD) or sol-gel processes for fabricating thin films and coatings will also be an important area of exploration.

Synergistic Applications with Other Main Group and Transition Metal Reagents

The combination of main group elements with transition metals often leads to synergistic effects, enabling novel reactivity and catalytic cycles. rsc.org The interaction of this compound with transition metal complexes could unlock new catalytic transformations that are not achievable with either component alone.

For instance, boranes can act as Lewis acids to activate substrates or modify the electronic properties of a transition metal catalyst. Tris(pentafluorophenyl)borane, a well-known borane Lewis acid, has been shown to catalyze a variety of reactions, including hydrosilylation. researchgate.net The Lewis acidity of this compound could be harnessed in a similar fashion.

Future research will focus on exploring the coordination chemistry of this compound with various transition metal centers. The resulting bimetallic systems could be evaluated for their catalytic activity in a range of reactions, such as C-H activation, cross-coupling reactions, and polymerization. The development of frustrated Lewis pairs (FLPs), which involve a sterically hindered Lewis acid and Lewis base, has become an attractive strategy in catalysis, and this compound could potentially be a component in such systems. researchgate.net

Q & A

Basic Research Question

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 3.3–3.5 ppm for methoxy protons) to confirm ether linkages and alkyl chain geometry .

- SMILES/String Notation : CCCCCC(OC)OC for 1,1-dimethoxyhexane, as validated by PubChem .

- Computational Modeling : Tools like RMG (Reaction Mechanism Generator) predict reaction pathways and radical intermediates under pyrolysis (400–450°C) .

Advanced Tip : Compare experimental IR spectra (C-O stretching at ~1100 cm⁻¹) with DFT-calculated vibrational modes to resolve structural ambiguities.

What are the stability profiles of dimethoxyhexyl compounds under varying experimental conditions?

Advanced Research Question

- Thermal Stability : shows that hexyl sulfide (structurally analogous) undergoes C–S bond scission above 400°C, suggesting dimethoxyhexyl compounds may degrade via radical pathways at high temperatures .

- Hydrolytic Stability : Methoxy groups are generally resistant to hydrolysis, but acidic/basic conditions may cleave ether bonds. Test stability in pH 2–12 buffers.

Q. Methodological Recommendation :

Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures.

Use GC-MS to identify degradation byproducts.

How can computational tools address discrepancies between experimental and predicted reaction outcomes?

Advanced Research Question

Q. Example Workflow :

Predict pathways using RMG .

Validate with small-scale reactions.

Adjust models based on empirical discrepancies.

What safety protocols are critical for handling dimethoxyhexyl compounds?

Basic Research Question

Advanced Research Question

- Reproducibility Checks : Replicate key studies under identical conditions (e.g., catalyst concentration, temperature).

- Meta-Analysis : Apply Cochrane Review principles () to aggregate data from diverse sources and assess methodological heterogeneity .

- Case Study : highlights discrepancies in hexyl sulfide pyrolysis pathways; similar approaches can resolve dimethoxyhexyl data conflicts .

Q. Steps :

Systematically catalog literature data.

Use statistical tools (e.g., ANOVA) to identify outliers.

Publish negative results to reduce publication bias.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.